molecular formula C9H15F3O B14588866 1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol CAS No. 61107-55-9

1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol

Cat. No.: B14588866
CAS No.: 61107-55-9
M. Wt: 196.21 g/mol
InChI Key: VFQMSJOJHKPCPI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol is an organic compound characterized by the presence of trifluoromethyl and hydroxyl functional groups. This compound is notable for its unique structural features, which include a trifluoromethyl group attached to a heptene backbone with a hydroxyl group at the second position. The presence of fluorine atoms imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylhept-4-en-2-one and trifluoromethylating agents.

    Reaction Conditions:

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under suitable conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

    Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction pathway.

Scientific Research Applications

1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the design of drugs with improved pharmacokinetic properties.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.

    Pathways Involved: The presence of the trifluoromethyl group can influence the compound’s lipophilicity, affecting its ability to cross biological membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds, further modulating its interactions with biomolecules.

Comparison with Similar Compounds

1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1,1,1-Trifluoro-2,5-dimethylhexane-2-ol and 1,1,1-Trifluoro-2,5-dimethylpent-4-en-2-ol share structural similarities but differ in the length of the carbon chain or the position of functional groups.

    Uniqueness: The specific arrangement of the trifluoromethyl and hydroxyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61107-55-9

Molecular Formula

C9H15F3O

Molecular Weight

196.21 g/mol

IUPAC Name

1,1,1-trifluoro-2,5-dimethylhept-4-en-2-ol

InChI

InChI=1S/C9H15F3O/c1-4-7(2)5-6-8(3,13)9(10,11)12/h5,13H,4,6H2,1-3H3

InChI Key

VFQMSJOJHKPCPI-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCC(C)(C(F)(F)F)O)C

Origin of Product

United States

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